molecular formula C12H11Br2ClN2O B11063320 6,7-Dibromo-2-butoxy-3-chloroquinoxaline

6,7-Dibromo-2-butoxy-3-chloroquinoxaline

Cat. No.: B11063320
M. Wt: 394.49 g/mol
InChI Key: NNEFVGXBEWGAGM-UHFFFAOYSA-N
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Description

6,7-Dibromo-2-butoxy-3-chloroquinoxaline is a chemical compound with the molecular formula C12H10Br2ClN2O It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromo-2-butoxy-3-chloroquinoxaline typically involves the bromination and chlorination of quinoxaline derivatives. One common method includes the reaction of 2-butoxyquinoxaline with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromo-2-butoxy-3-chloroquinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of quinoxaline dioxides.

    Reduction: Formation of partially or fully reduced quinoxaline derivatives.

    Substitution: Formation of various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

6,7-Dibromo-2-butoxy-3-chloroquinoxaline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dibromo-2-butoxy-3-chloroquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dibromo-2-butoxy-3-chloroquinoxaline is unique due to its specific combination of bromine, chlorine, and butoxy substituents. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H11Br2ClN2O

Molecular Weight

394.49 g/mol

IUPAC Name

6,7-dibromo-2-butoxy-3-chloroquinoxaline

InChI

InChI=1S/C12H11Br2ClN2O/c1-2-3-4-18-12-11(15)16-9-5-7(13)8(14)6-10(9)17-12/h5-6H,2-4H2,1H3

InChI Key

NNEFVGXBEWGAGM-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC2=CC(=C(C=C2N=C1Cl)Br)Br

Origin of Product

United States

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